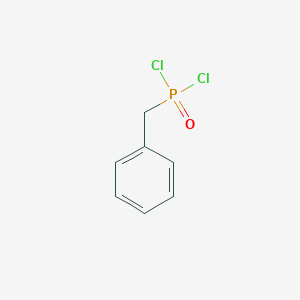

Dichlorophosphorylmethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichlorophosphorylmethylbenzene, also known as benzylphosphonic dichloride, is an organophosphorus compound with the molecular formula C7H7Cl2OP. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a phosphoryl group (P=O) bonded to a benzyl group (C6H5CH2) and two chlorine atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dichlorophosphorylmethylbenzene can be synthesized through the reaction of benzyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H5CH2OH+PCl3→C6H5CH2P(O)Cl2+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride. The product is then purified by distillation under reduced pressure.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of benzyl alcohol to a reactor containing phosphorus trichloride and a base. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

Dichlorophosphorylmethylbenzene undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The compound can be oxidized to form benzylphosphonic acid.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols are used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or under mild heating.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

Nucleophilic substitution: Produces benzylphosphonates or benzylphosphonamides.

Oxidation: Yields benzylphosphonic acid.

Reduction: Forms benzylphosphine derivatives.

Applications De Recherche Scientifique

Dichlorophosphorylmethylbenzene has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important intermediates in the production of pesticides, flame retardants, and plasticizers.

Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting enzyme pathways.

Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of dichlorophosphorylmethylbenzene involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to nucleophilic sites on target molecules, leading to the formation of phosphonate or phosphonamide derivatives. This reactivity is exploited in various synthetic and biological applications, where the phosphoryl group can modulate the activity of enzymes or other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzylphosphonic acid: Similar structure but with hydroxyl groups instead of chlorine atoms.

Benzylphosphonates: Esters of benzylphosphonic acid.

Benzylphosphonamides: Amides derived from benzylphosphonic acid.

Uniqueness

Dichlorophosphorylmethylbenzene is unique due to its dual chlorine atoms, which make it a versatile intermediate for further chemical modifications. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of a wide range of organophosphorus compounds with diverse applications in chemistry, biology, and industry.

Activité Biologique

Dichlorophosphorylmethylbenzene, also known as benzylphosphonic dichloride, is an organophosphorus compound with significant biological activity. Its unique structure, characterized by a phosphoryl group attached to a benzyl moiety, allows it to function as a precursor in the synthesis of various biologically active molecules and as an inhibitor of specific enzymes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₇Cl₂OP

- Molecular Weight : 195.05 g/mol

- Physical State : Colorless to pale yellow liquid

- IUPAC Name : this compound

The compound is synthesized by reacting benzyl alcohol with phosphorus trichloride in the presence of a base like pyridine, yielding this compound and hydrochloric acid as a byproduct.

This compound acts primarily as a phosphorylating agent. It can transfer its phosphoryl group to nucleophilic sites on target biomolecules, leading to the formation of phosphonate or phosphonamide derivatives. This reactivity is crucial for its role in modifying enzyme activities and influencing various biochemical pathways.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in:

- Inhibiting Protein Kinases : Research indicates that compounds similar to this compound can selectively inhibit specific kinases involved in cancer progression, such as PIM1 and DAPK3. These kinases play critical roles in cell proliferation and survival .

- Modulating Enzyme Pathways : The compound's ability to act on various enzymes suggests potential applications in drug development, particularly in targeting metabolic pathways relevant to diseases like cancer and inflammation.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity : Initial studies indicate that exposure can lead to adverse effects on mammalian systems, although specific LD50 values remain under investigation.

- Chronic Exposure Effects : Long-term studies are necessary to understand the implications of chronic exposure on human health and the environment, particularly regarding potential carcinogenicity or endocrine disruption.

Case Studies

Several case studies highlight the biological implications of organophosphorus compounds, including this compound:

- Enzyme Inhibition in Cancer Models : A study demonstrated that derivatives of this compound effectively inhibited PIM1 kinase activity in vitro, leading to reduced proliferation of cancer cell lines .

- Environmental Impact Assessments : Investigations into the environmental persistence of similar organophosphorus compounds suggest potential bioaccumulation in aquatic species, raising concerns about ecological impacts and food chain effects .

Table 1: Comparative Analysis of Biological Activity

Table 2: Toxicological Findings

Propriétés

IUPAC Name |

dichlorophosphorylmethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2OP/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGYMVCOXXOADK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400491 |

Source

|

| Record name | Benzylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-19-0 |

Source

|

| Record name | Benzylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.